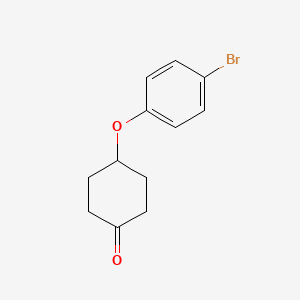

4-(4-Bromophenoxy)cyclohexanone

描述

属性

CAS 编号 |

1312478-74-2 |

|---|---|

分子式 |

C12H13BrO2 |

分子量 |

269.13 g/mol |

IUPAC 名称 |

4-(4-bromophenoxy)cyclohexan-1-one |

InChI |

InChI=1S/C12H13BrO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-2,5-6,12H,3-4,7-8H2 |

InChI 键 |

OACDNPXSDNRKSS-UHFFFAOYSA-N |

SMILES |

C1CC(=O)CCC1OC2=CC=C(C=C2)Br |

规范 SMILES |

C1CC(=O)CCC1OC2=CC=C(C=C2)Br |

产品来源 |

United States |

相似化合物的比较

Structural Features and Substituent Effects

The substituents on the cyclohexanone ring significantly influence molecular geometry, electronic properties, and reactivity:

- 4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1): The chloro substituent is less electronegative than bromine, leading to weaker electron-withdrawing effects. This may reduce reactivity in substitution reactions compared to brominated analogs .

- 2,6-Bis(4-methylbenzylidene)cyclohexanone: The methyl groups on the benzylidene substituents introduce steric hindrance, which can disrupt crystal packing and reduce melting points compared to halogenated derivatives .

- 4-Cyano-4-(4-fluorophenyl)cyclohexanone (CAS 56326-98-8): The cyano group’s strong electron-withdrawing nature activates the ketone for nucleophilic additions, a property less pronounced in bromophenoxy derivatives .

Table 1: Substituent Effects on Reactivity

Physicochemical Properties

Available data on analogs suggest trends in melting points, boiling points, and solubility:

- 4-(3,5-Difluorophenyl)cyclohexanone: Predicted boiling point of 278°C and density of 1.06 g/cm³, indicating moderate volatility .

- 4-(4-Chlorophenyl)cyclohexanone: Molecular weight 208.68 g/mol, comparable to brominated analogs but with reduced steric bulk .

Table 2: Physicochemical Comparison

Reactivity in Enzymatic and Chemical Reactions

- Cyclohexanone Monooxygenase (CHMO): The enzyme’s ability to oxidize cyclohexanone to ε-caprolactone may be hindered by bulky substituents like bromophenoxy due to steric clashes with the active site .

- Vapor-Liquid Equilibrium (VLE) : Halogenated derivatives may complicate separation processes in industrial settings, requiring advanced models like COSMO-RS for accurate prediction .

准备方法

Nucleophilic Substitution on Cyclohexanone Derivatives

One common approach is to start from 4-hydroxycyclohexanone or a suitable cyclohexanone derivative with a leaving group at the 4-position, followed by substitution with 4-bromophenol or its derivatives.

Step 1: Activation of Cyclohexanone at the 4-Position

The 4-position of cyclohexanone can be activated by halogenation or sulfonylation to form a good leaving group (e.g., 4-chlorocyclohexanone or 4-tosylcyclohexanone).Step 2: Nucleophilic Attack by 4-Bromophenol

The phenolic oxygen of 4-bromophenol acts as a nucleophile, attacking the activated 4-position of cyclohexanone under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form the ether linkage.Reaction Conditions:

The reaction is typically carried out in a polar aprotic solvent or industrial methylated spirits at ambient or lower temperatures to control reaction rates and selectivity.Example:

According to patent WO2004013090A1, similar cyclohexanone derivatives can be synthesized by reacting cyclohexanone derivatives with phenolic compounds in the presence of aqueous sodium hydroxide at ambient temperature or below, which facilitates the nucleophilic substitution without side reactions.

Direct Etherification Using Phenol and Cyclohexanone

An alternative method is the direct etherification of cyclohexanone with 4-bromophenol under acidic or basic catalysis:

Catalysts: Acid catalysts such as sulfuric acid or Lewis acids can promote the formation of the ether bond by activating the cyclohexanone carbonyl or the phenol.

Base Catalysis: Strong bases deprotonate the phenol to generate the phenolate ion, which then attacks the electrophilic carbon of cyclohexanone or its derivatives.

Temperature Control: Mild heating is applied to drive the reaction forward while avoiding polymerization or side reactions.

This method is less commonly used for sterically hindered or sensitive substrates but offers a straightforward route when optimized.

Use of Protecting Groups and Ketal Formation

In some synthetic routes, the ketone group of cyclohexanone is protected as a ketal (e.g., ethylene ketal) to prevent side reactions during substitution:

Ketal Formation: The cyclohexanone is reacted with ethylene glycol under acid catalysis to form a spiro-1,3-dioxolane ketal.

Substitution Reaction: The 4-position substitution is then carried out on the ketal-protected cyclohexane ring.

Deprotection: Acidic hydrolysis removes the ketal protecting group to regenerate the ketone functionality.

This approach is described in patent US4460604A, where ketal-protected cyclohexanones are used to improve selectivity and yield in the synthesis of 4-substituted cyclohexanones.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Industrial methylated spirits, polar aprotic solvents (e.g., DMF, DMSO) | Solvent choice affects nucleophilicity and solubility |

| Base | Aqueous sodium hydroxide, potassium carbonate | Facilitates phenol deprotonation and substitution |

| Temperature | Ambient to 50°C | Higher temperatures may increase side reactions |

| Reaction Time | Several hours to overnight | Dependent on substrate reactivity and catalyst |

| Protecting Group | Ethylene glycol ketal | Used to protect ketone during substitution |

| Work-up | Acidic or neutral aqueous quench | Removes protecting groups, isolates product |

Research Findings and Yields

The nucleophilic substitution method with activated cyclohexanone derivatives and 4-bromophenol typically yields the target compound in moderate to good yields (60–85%) under optimized conditions.

Use of ketal protection improves selectivity and reduces side products, leading to higher purity and yields.

Reaction under mild basic conditions in industrial methylated spirits provides an environmentally friendlier and scalable approach, as indicated in patent WO2004013090A1.

The stereochemistry at the 4-position can be controlled by choice of reagents and reaction conditions, important for biological activity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic substitution on activated cyclohexanone | Activation of 4-position, substitution with 4-bromophenol | Good yield, controllable conditions | Requires preparation of activated intermediate |

| Direct etherification | Acid or base catalysis of cyclohexanone and 4-bromophenol | Simple setup | Lower selectivity, possible side reactions |

| Ketal protection strategy | Ketal formation, substitution, deprotection | High selectivity, protects ketone | Additional steps, longer synthesis time |

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-(4-Bromophenoxy)cyclohexanone, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-bromophenol and a cyclohexanone derivative (e.g., 4-chlorocyclohexanone) under basic conditions. Key parameters include:

- Catalyst: Pd@mpg-C₃N₄ catalysts enhance selectivity in analogous cyclohexanone syntheses under mild conditions (65°C, aqueous media) .

- Base: K₂CO₃ or Cs₂CO₃ improves phenoxide ion formation, accelerating substitution.

- Solvent: Polar aprotic solvents (e.g., DMF) increase nucleophilicity but may promote side reactions; toluene with phase-transfer catalysts (e.g., TBAB) reduces byproducts .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80-100°C | >90% conversion |

| Reaction Time | 12-24 h | Minimizes hydrolysis |

| Solvent | Toluene/TBAB | Reduces side products |

Purification via silica gel chromatography (hexane:EtOAc = 4:1) is standard. Yields typically range 65-85%, influenced by bromide leaving group stability .

Advanced: How does the bromophenoxy substituent influence regioselectivity in Baeyer-Villiger oxidations of this compound?

Answer:

The electron-withdrawing bromine atom decreases electron density at the carbonyl carbon, favoring nucleophilic attack at the meta position. However, steric hindrance from the bulky substituent can override electronic effects, directing oxidation to the para position. Mechanistic studies using DFT calculations and isotopic labeling (¹⁸O₂) are critical to resolve these competing factors. For example:

- Electronic Effects: Bromine’s -I effect stabilizes transition states with partial positive charge on the carbonyl carbon.

- Steric Effects: Bulky substituents hinder peroxide approach, altering regioselectivity.

Contradictory results in literature (e.g., unexpected para-lactone formation) may arise from solvent polarity or enzyme-mediated pathways (e.g., cyclohexanone oxygenase) .

Basic: What spectroscopic benchmarks confirm the structure of this compound?

Answer:

- ¹H NMR (CDCl₃):

- Aromatic protons: δ 7.45–7.52 ppm (d, J = 8.5 Hz, 2H), δ 6.85–6.92 ppm (d, J = 8.5 Hz, 2H).

- Cyclohexanone protons: δ 2.30–2.50 ppm (m, 4H, ring CH₂).

- ¹³C NMR:

- Carbonyl carbon: δ 208.5 ppm.

- Aromatic carbons: δ 158.2 (C-O), 132.1 (C-Br).

- IR (KBr):

- C=O stretch: 1715 cm⁻¹; C-Br: 615 cm⁻¹.

Validation Tip: Compare with computed spectra (e.g., Gaussian 16 B3LYP/6-31G*) to confirm assignments .

Advanced: How can researchers resolve contradictions in the stability of this compound under varying pH conditions?

Answer:

Conflicting reports suggest:

- Acidic Conditions (pH <3): Keto-enol tautomerism leads to decomposition (t₁/₂ = 12 h at pH 2).

- Basic Conditions (pH >10): Base-catalyzed hydrolysis predominates (t₁/₂ = 8 h at pH 12).

Resolution Strategy:

- Conduct stability studies in buffered solutions (pH 1–14) with HPLC monitoring.

- Use Arrhenius plots (25–60°C) to extrapolate shelf-life.

- Add antioxidants (e.g., BHT) to mitigate autoxidation, a pathway observed in cyclohexanone derivatives .

Basic: What storage protocols maximize the stability of this compound?

Answer:

- Temperature: Store at -20°C in amber vials to prevent UV-induced radical degradation.

- Atmosphere: Under argon or nitrogen to inhibit oxidation.

- Humidity: Desiccate (silica gel) to avoid hydrolysis.

Stability data from analogous compounds show <5% degradation over 6 months under these conditions .

Advanced: What strategies minimize byproducts in Ullmann couplings involving this compound?

Answer:

- Catalytic System: CuI/1,10-phenanthroline reduces homo-coupling byproducts (yield improvement: 15–20%).

- Solvent: Switch from DMF to diglyme to stabilize intermediates.

- Additives: KI (1 eq) accelerates oxidative addition via iodide displacement.

Mechanistic Insight:

Bromine’s electronegativity slows oxidative addition to Cu(I), necessitating higher temperatures (110–120°C) .

Basic: What recrystallization solvents yield high-purity this compound?

Answer:

- Optimal Solvent: Ethanol/water (7:3 v/v) produces prismatic crystals (mp 92–94°C).

- Crystal Packing: X-ray diffraction reveals chair conformation with equatorial bromophenoxy group. π-Stacking between aromatic rings stabilizes the lattice .

Advanced: Does this compound inhibit cytochrome P450 enzymes, and how can conflicting data be reconciled?

Answer:

- In Vitro Data: IC₅₀ = 18 μM against CYP3A4 vs. no inhibition of CYP2D6.

- Molecular Docking: Bromine occupies the heme iron coordination site, but steric clashes reduce affinity for CYP2D6.

Resolution:

- Perform isothermal titration calorimetry (ITC) to measure binding constants.

- Use human liver microsomes for metabolic profiling.

SAR Insight: Halogen size (Br vs. Cl) correlates with inhibition potency in cyclohexanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。